![molecular formula C11H19NO B15111907 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide](/img/structure/B15111907.png)
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-{bicyclo[221]heptan-2-yl}ethyl)acetamide is a chemical compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with acetamide. One common method includes the use of a Grignard reagent derived from bicyclo[2.2.1]heptan-2-yl bromide, which reacts with acetamide under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
科学的研究の応用
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares a similar bicyclic structure but differs in functional groups.
Bicyclo[2.2.1]heptan-2-one: Another related compound with a ketone functional group.
Bicyclo[2.2.1]heptan-2-yl acetate: Similar structure with an acetate group
Uniqueness
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide is unique due to its specific combination of the bicyclic structure and the acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry .
特性
分子式 |
C11H19NO |
|---|---|
分子量 |
181.27 g/mol |
IUPAC名 |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide |
InChI |
InChI=1S/C11H19NO/c1-7(12-8(2)13)11-6-9-3-4-10(11)5-9/h7,9-11H,3-6H2,1-2H3,(H,12,13) |
InChIキー |
RUDKCORIQCKKBA-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC2CCC1C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R)-7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15111844.png)
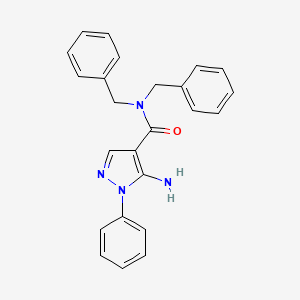
![2-hydroxy-9-methyl-4-oxo-4H-pyrimido[1,6-a]pyrimidine-3-carbaldehyde](/img/structure/B15111862.png)
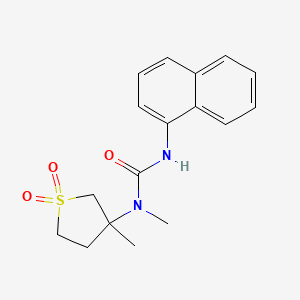
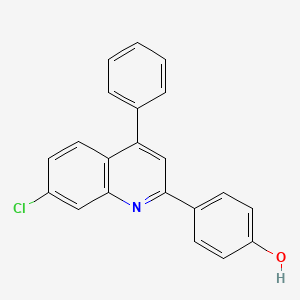
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111876.png)

![1-(1,3-Benzothiazol-2-yl)-2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]guanidine](/img/structure/B15111884.png)
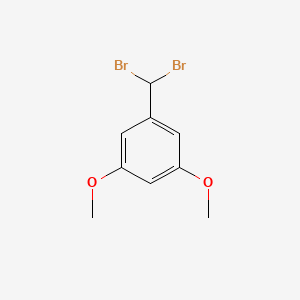
![N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B15111898.png)
![5-(Phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B15111906.png)
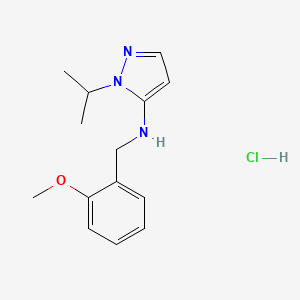
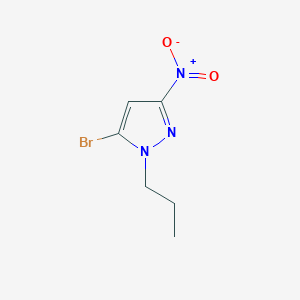
![5-Tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111929.png)
